2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-16-9-15(2-3-18(16)25-13)19-10-17(23-26-19)11-20(24)22-12-14-4-6-21-7-5-14/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSWCSDGSJJCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of isoxazole and benzofuran moieties, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 374.43 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 1203243-61-1 |
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various biological pathways. The presence of both isoxazole and benzofuran structures indicates potential for anti-inflammatory, anticancer, and neuroprotective activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels, leading to enhanced cell death in tumor cells .
Anti-inflammatory Properties
Compounds featuring isoxazole rings are often associated with anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . This activity could be relevant for conditions such as arthritis or other inflammatory diseases.
Case Studies
-
Anticancer Evaluation
A study evaluated the cytotoxic effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting significant anticancer potential . -
Neuroprotection in Animal Models
In animal studies involving oxidative stress models, compounds similar to the target compound were shown to reduce neuronal damage significantly. These studies measured outcomes such as behavioral changes and biochemical markers indicative of neuronal health . -
Inflammation Inhibition
A comparative study assessed the anti-inflammatory effects of various isoxazole derivatives in vitro. The findings revealed that certain compounds could reduce nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Structural Comparison with Thiadiazol-Based Acetamides
Thiadiazol-containing acetamides () share a similar acetamide backbone but differ in core heterocycles and substituents. Key distinctions include:
- Substituents : The pyridin-4-ylmethyl group in the target contrasts with thiadiazol derivatives’ arylthio or alkylthio groups, which may reduce steric hindrance and improve solubility .
- Physical Properties : Thiadiazol derivatives exhibit moderate yields (68–88%) and melting points (132–170°C), suggesting stable crystalline forms. The target’s properties may vary due to its fused dihydrobenzofuran system .
Comparison with Pyridine-Containing Acetamide Derivatives
Pyridine-linked acetamides () highlight the role of nitrogen-rich aromatic systems in bioactivity:
| Compound () | Substituents | Bioactivity Score |
|---|---|---|
| (E)-2-(5-Fluoro-...)-N-(pyridin-4-yl)acetamide | Fluoroindolinylidene, 3-methylisoxazolylmethyl | 5.797 |
| Target Compound | Isoxazolyl-dihydrobenzofuran, Py4MA | N/A |
- Structural Similarities : Both the target and compounds feature pyridine-acetamide linkages, which may enhance interactions with enzymatic targets (e.g., kinases).
- Functional Groups : The target’s dihydrobenzofuran may confer greater metabolic stability compared to ’s oxoindolinylidene groups, which are prone to oxidation .
Pharmacological Activity Relative to Anti-Exudative Agents
demonstrates that acetamide derivatives with triazole or thiadiazole cores exhibit anti-exudative activity. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
